molecular formula C10H15F3O3 B2513223 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid CAS No. 2445791-75-1

2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid

Cat. No. B2513223
CAS RN: 2445791-75-1
M. Wt: 240.222
InChI Key: ZUFHQAARIKENLE-UHFFFAOYSA-N
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Description

“2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid” is a chemical compound with the CAS Number: 2445791-75-1 . It has a molecular weight of 240.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxy-2-(4-(trifluoromethyl)cyclohexyl)acetic acid . The InChI code is 1S/C10H15F3O3/c1-16-8(9(14)15)6-2-4-7(5-3-6)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 240.22 . More specific physical and chemical properties are not mentioned in the available resources.

Scientific Research Applications

Pharmacological Activities of Derivatives

Paeonol (2-hydroxy-4-methoxy acetophenone) derivatives, which share a structural similarity with 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid, have been investigated for their wide range of pharmacological activities. Recent studies have explored the structure modification of paeonol and the pharmacological effects of its derivatives, including antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other effects. These findings highlight the potential for developing new pharmacological agents based on structural analogs and derivatives of the compound (Wang et al., 2020).

Environmental and Industrial Applications

The study of organic acids, including acetic acid derivatives, in acidizing operations for carbonate and sandstone formations provides insight into less corrosive and more environmentally friendly alternatives for industrial applications. These acids are used to avoid issues associated with more aggressive chemicals, showcasing the role of organic acid derivatives in sustainable industrial practices (Alhamad et al., 2020).

Chemical Stability and Degradation

Research on nitisinone, a compound structurally related to 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid, emphasizes the importance of understanding chemical stability and degradation pathways. Such studies are crucial for assessing the environmental impact and safety profiles of chemical compounds and their derivatives (Barchańska et al., 2019).

Water Treatment and Wastewater Reclamation

The removal of acetic acid from waste streams is a significant environmental challenge, particularly in industries where acetic acid is a byproduct. Studies on technologies for removing acetic acid highlight the application of research on acetic acid derivatives for environmental management and the recycling of industrial byproducts (Mitchell et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O3/c1-16-8(9(14)15)6-2-4-7(5-3-6)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFHQAARIKENLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCC(CC1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid

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